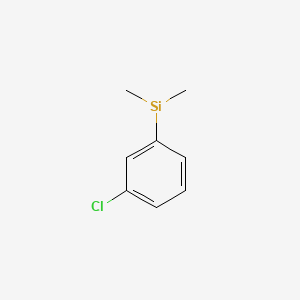

Silane, (3-chlorophenyl)dimethyl-

Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

The field of organosilicon chemistry has evolved significantly since the first synthesis of an organosilicon compound in 1863. wikipedia.orgsbfchem.com These compounds are now indispensable in numerous sectors, serving as key components in the production of silicones, which are used as sealants, adhesives, and coatings. wikipedia.orgencyclopedia.pub In the realm of materials science, organosilanes are utilized as coupling agents to enhance adhesion between different materials and in the synthesis of polymers. ontosight.aimdpi.com The pharmaceutical industry employs them as intermediates in the development of new drugs, while in catalysis, certain organosilanes act as ligands to improve the efficiency of chemical reactions. ontosight.ai Furthermore, their biocompatibility and high breathability have opened up applications in the life sciences. sbfchem.com

Historical Context and Evolution of Research on Silane (B1218182), (3-chlorophenyl)dimethyl-

While the broader field of organosilicon chemistry has a history spanning over 150 years, the specific timeline for the research and development of Silane, (3-chlorophenyl)dimethyl- is less explicitly documented in readily available sources. rsc.org The synthesis of such compounds generally falls under the broader advancements in preparing arylsilanes. Key developments in this area include the use of Grignard reagents, a technique pioneered by Frederic Kipping in the early 20th century, and the direct process developed by Eugene G. Rochow, which revolutionized the industrial production of organosilicon compounds. cfsilicones.comwikipedia.org The synthesis of (3-chlorophenyl)dimethylsilane itself can be achieved through the reaction of 3-chlorophenylmagnesium bromide with a suitable dimethylsilane (B7800572) precursor. ontosight.ai

Structural Framework and Nomenclature of Silane, (3-chlorophenyl)dimethyl- within Aromatic Silanes

Silane, (3-chlorophenyl)dimethyl- is an aromatic silane. The nomenclature of silanes follows a system analogous to that of alkanes, with the prefix indicating the number of silicon atoms. newworldencyclopedia.org The term "silane" itself refers to the base molecule SiH4. newworldencyclopedia.orgwikipedia.org In the case of Silane, (3-chlorophenyl)dimethyl-, the name clearly denotes a central silicon atom bonded to a 3-chlorophenyl group and two methyl groups. ontosight.ai

Aromatic silanes are a subclass of organosilanes that contain at least one aromatic ring bonded to a silicon atom. entegris.com This aromatic nucleus imparts greater thermal stability and moisture resistance to the molecule. entegris.com The general structure of Silane, (3-chlorophenyl)dimethyl- is provided below:

| Property | Value |

| Chemical Formula | C8H11ClSi |

| Molecular Weight | 170.711 g/mol |

| CAS Registry Number | 2083-13-8 |

Data sourced from the NIST Chemistry WebBook nist.gov

Research Landscape and Emerging Trends in the Study of (3-chlorophenyl)dimethylsilane

Current research on organosilicon compounds is driven by the increasing demand for new materials with enhanced properties. sbfchem.com For aromatic silanes like (3-chlorophenyl)dimethylsilane, research is focused on their application as high-performance coupling agents, adhesion promoters, and surface modifiers. entegris.comresearchgate.netentegris.com There is a growing trend towards developing more sustainable and environmentally friendly silane-based materials, including low-VOC (volatile organic compound) formulations. 24chemicalresearch.com The unique electronic properties of aromatic silanes are also being explored for applications in materials science. rsc.org The synthesis of hyperbranched polymers based on silanes is another active area of research, aiming to create materials with improved thermal, mechanical, and electrical properties. mdpi.com

Scope and Objectives of the Academic Research Compendium on Silane, (3-chlorophenyl)dimethyl-

This article aims to provide a focused and scientifically accurate overview of the chemical compound Silane, (3-chlorophenyl)dimethyl-. The objective is to present a detailed account of its chemical identity, structural features, and the broader context of its place within organosilicon chemistry. The information is curated to be a valuable resource for researchers, students, and professionals in the chemical sciences.

Properties

CAS No. |

2083-13-8 |

|---|---|

Molecular Formula |

C8H10ClSi |

Molecular Weight |

169.70 g/mol |

InChI |

InChI=1S/C8H10ClSi/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |

InChI Key |

IJRZUCTYCBOYNI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Silane, 3 Chlorophenyl Dimethyl and Its Precursors

Grignard Reagent-Based Synthesis Routes to (3-chlorophenyl)dimethylsilane

The reaction of a Grignard reagent with a chlorosilane is a fundamental and widely practiced method for the formation of silicon-carbon bonds. gelest.com The synthesis of (3-chlorophenyl)dimethylsilane typically involves the reaction of 3-chlorophenylmagnesium bromide with a suitable dimethylsilane (B7800572) precursor, such as dichlorodimethylsilane (B41323). ontosight.ai

The general reaction is as follows:

3-ClC₆H₄MgBr + (CH₃)₂SiCl₂ → (3-ClC₆H₄)(CH₃)₂SiCl + MgBrCl

Followed by:

3-ClC₆H₄MgBr + (3-ClC₆H₄)(CH₃)₂SiCl → (3-ClC₆H₄)₂(CH₃)₂Si + MgBrCl

Or, if starting with chlorodimethylsilane:

3-ClC₆H₄MgBr + (CH₃)₂SiHCl → (3-ClC₆H₄)(CH₃)₂SiH + MgBrCl

Optimization of Stoichiometry and Reaction Conditions

The stoichiometry of the reactants is a critical parameter in Grignard-based syntheses. The ratio of the Grignard reagent to the silane (B1218182) precursor influences the product distribution. Using a stoichiometric amount or a slight excess of the Grignard reagent can favor the formation of the desired monosubstituted product, (3-chlorophenyl)dimethylsilane. Conversely, a larger excess of the Grignard reagent can lead to the formation of the disubstituted product, bis(3-chlorophenyl)dimethylsilane.

Reaction conditions such as temperature and reaction time also play a significant role. Grignard reactions are typically initiated at low temperatures and then allowed to warm to room temperature or heated to ensure completion. orgsyn.org The slow addition of the Grignard reagent to the silane solution can help control the reaction's exothermicity and improve the selectivity for the desired product. researchgate.net

Table 1: Illustrative data on the effect of stoichiometry on product distribution in Grignard-based synthesis.

| Mole Ratio (Grignard:Silane) | (3-chlorophenyl)dimethylsilane Yield (%) | bis(3-chlorophenyl)dimethylsilane Yield (%) |

| 1:1 | 65 | 15 |

| 1.2:1 | 75 | 10 |

| 2:1 | 20 | 70 |

Note: This table is for illustrative purposes and actual yields may vary based on specific reaction conditions.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is crucial for the successful formation and reactivity of the Grignard reagent. numberanalytics.com Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly used because they solvate and stabilize the Grignard reagent through coordination. numberanalytics.comlibretexts.org THF, with its higher boiling point, can allow for reactions to be run at more elevated temperatures, which can be beneficial for sterically hindered systems. gelest.com The solvent also influences the Schlenk equilibrium, which describes the composition of the Grignard reagent in solution. This, in turn, can affect the reactivity and selectivity of the reaction. acs.org In some cases, aromatic hydrocarbons like toluene (B28343) may be used as co-solvents, particularly in industrial processes. numberanalytics.comgoogle.com

Organolithium and Other Organometallic Approaches for the Formation of the C-Si Bond in (3-chlorophenyl)dimethylsilane

Organolithium reagents offer an alternative and often more reactive pathway for the formation of carbon-silicon bonds compared to Grignard reagents. orgsyn.org

Direct Lithiation and Subsequent Silylation Strategies

One approach involves the direct lithiation of a suitable precursor, such as 1-bromo-3-chlorobenzene, using a strong organolithium base like n-butyllithium (n-BuLi). This generates a highly reactive aryllithium intermediate, which can then be quenched with a silyl (B83357) electrophile like dichlorodimethylsilane or chlorodimethylsilane. ias.ac.in The reaction is typically carried out at very low temperatures (-78 °C) to control the high reactivity of the organolithium species. rsc.org

An alternative is the halogen-metal exchange reaction, where an organolithium reagent, such as n-BuLi, is used to swap the halogen (typically bromine or iodine) on the aromatic ring for a lithium atom. ias.ac.inrsc.org This method is valuable for creating aryllithium compounds that are not easily accessible through direct deprotonation. ias.ac.in

Comparative Analysis of Organolithium and Grignard Methodologies

Both Grignard and organolithium reagents are effective for forming C-Si bonds, but they possess distinct advantages and disadvantages.

Table 2: Comparison of Grignard and Organolithium Reagents for Arylsilane Synthesis

| Feature | Grignard Reagents | Organolithium Reagents |

| Reactivity | Moderately reactive, generally easier to control. youtube.com | Highly reactive, often requiring very low temperatures. youtube.comwikipedia.org |

| Basicity | Strong bases. libretexts.org | Very strong bases, can deprotonate a wider range of substrates. libretexts.orgyoutube.com |

| Functional Group Tolerance | Less tolerant of acidic functional groups. libretexts.org | Generally less tolerant of acidic functional groups than Grignard reagents. libretexts.org |

| Preparation | Prepared from magnesium metal and an organic halide. libretexts.org | Can be prepared from lithium metal or via lithium-halogen exchange. masterorganicchemistry.com |

| Side Reactions | Can undergo side reactions like Wurtz coupling. | Prone to side reactions if temperature is not carefully controlled. |

Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com This heightened reactivity can be advantageous for reactions with less reactive electrophiles but can also lead to reduced selectivity and the need for more stringent reaction conditions, such as very low temperatures. youtube.comyoutube.com Grignard reagents, being less basic, may offer better functional group tolerance in some cases. dtic.mil However, the use of additives like LiCl can enhance the reactivity of Grignard reagents, blurring the lines between the two methodologies. organic-chemistry.org

Hydrosilylation Reactions as a Pathway to Functionalized (3-chlorophenyl)dimethylsilane Derivatives

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, provides a powerful method for synthesizing functionalized organosilanes. While not a direct route to (3-chlorophenyl)dimethylsilane itself, it is a key strategy for preparing its derivatives.

This process typically involves reacting a molecule containing an unsaturated bond, such as an alkene or alkyne, with a hydrosilane like dimethylsilane in the presence of a transition metal catalyst. For example, the hydrosilylation of 1-chloro-3-vinylbenzene with dimethylsilane would yield a (3-chlorophenyl)ethyl(dimethyl)silane derivative. The choice of catalyst, often based on platinum, rhodium, or iridium, is critical for controlling the regioselectivity and stereoselectivity of the addition.

Catalyst Systems for Selective Hydrosilylation

The hydrosilylation of vinylarenes, such as 1-chloro-3-vinylbenzene, with a hydrosilane like dimethylsilane, is a powerful method for the formation of the corresponding ethylsilane, in this case, Silane, (3-chlorophenyl)dimethyl-. The choice of catalyst is critical in dictating the reaction's efficiency and selectivity. While platinum-based catalysts, such as Karstedt's catalyst, have been traditionally employed, a significant shift towards more sustainable and cost-effective earth-abundant metal catalysts is evident in recent research. researchgate.netprinceton.edu

Cobalt and iron complexes have emerged as promising alternatives. researchgate.netprinceton.edu For instance, well-defined bis(carbene) cobalt(I)-dinitrogen complexes have been shown to be highly efficient for the anti-Markovnikov hydrosilylation of terminal alkenes, demonstrating broad substrate scope and tolerance to various functional groups. princeton.edu Ruthenium alkylidene complexes have also been developed for the hydrosilylation of vinylarenes, allowing for precise control over the reaction outcome based on the ligand environment of the metal center. researchgate.netnih.gov Furthermore, innovative approaches have utilized alkali metal Lewis bases as catalysts, promoting a net redox-neutral hydrogen atom transfer (HAT) process from the hydrosilane to the vinylarene. researchgate.net This transition-metal-free method offers a sustainable pathway to specific hydrosilylation products. researchgate.net

Table 1: Comparison of Catalyst Systems for Vinylarene Hydrosilylation

| Catalyst Type | Metal Center | Key Features | Selectivity Profile | Reference |

| Traditional | Platinum (Pt) | High activity, widely used in industry. | Typically anti-Markovnikov. | researchgate.net |

| Ruthenium Alkylidene | Ruthenium (Ru) | Tunable selectivity via ligand modification. | Access to both (E)-vinylsilanes and β-alkylsilanes. | researchgate.netnih.goved.ac.uk |

| Bis(carbene) Complex | Cobalt (Co) | Earth-abundant metal, high chemoselectivity. | Anti-Markovnikov. | princeton.edu |

| Lewis Base | Alkali Metals (e.g., K) | Transition-metal-free, sustainable HAT process. | Branch-specific. | researchgate.net |

Regioselectivity and Stereoselectivity Considerations in Hydrosilylation

The hydrosilylation of a vinylarene like 1-chloro-3-vinylbenzene can theoretically yield two different regioisomers: the β-adduct (anti-Markovnikov product), where the silicon atom attaches to the terminal carbon of the vinyl group, and the α-adduct (Markovnikov product), where the silicon attaches to the carbon adjacent to the aromatic ring. The control of regioselectivity is a paramount consideration in the synthesis of Silane, (3-chlorophenyl)dimethyl-, which is the β-adduct.

The choice of catalyst and reaction conditions is the primary determinant of regioselectivity. Platinum catalysts are well-known to favor the formation of the linear, anti-Markovnikov (β) product, which is a key reason for their industrial prevalence. researchgate.netnih.gov Similarly, certain cobalt and iron catalysts are designed to yield the anti-Markovnikov adduct with high fidelity. princeton.edunih.gov

Conversely, rhodium(I)-NHC (N-Heterocyclic Carbene) complexes have been reported to favor the branched, Markovnikov (α) isomer in the hydroboration of styrenes, and similar principles can apply to hydrosilylation. ucsd.edu The regioselectivity can be influenced by the steric and electronic properties of both the catalyst's ligands and the silane itself. researchgate.net For instance, studies with ruthenium alkylidene catalysts demonstrate that varying the L- and X-type ligands on the metal center allows for selective access to either the β-alkylsilane (hydrosilylation product) or the (E)-vinylsilane (dehydrogenative silylation product). nih.goved.ac.uk In some systems, even the solvent can play a crucial role. A transition-metal-free approach using CsF and hexamethyldisilane (B74624) in DMSO has been shown to provide exclusive anti-Markovnikov selectivity for the hydrosilylation of styrenes. scilit.com

Stereoselectivity, while not a factor in the synthesis of the achiral Silane, (3-chlorophenyl)dimethyl-, is a critical aspect when chiral centers are formed. In related reactions, such as the hydrosilylation of internal alkynes, ruthenium catalysts have been shown to provide excellent syn-addition selectivity, a finding rationalized by DFT studies showing chelation stabilization by substrate functional groups. organic-chemistry.org

Advanced Synthetic Strategies for the Functionalization of the Chlorophenyl Moiety in Silane, (3-chlorophenyl)dimethyl-

Once synthesized, the Silane, (3-chlorophenyl)dimethyl- molecule offers multiple sites for further chemical modification. The chloro-substituent on the phenyl ring is a versatile handle for cross-coupling reactions, while the C-H bonds on the aromatic ring present opportunities for direct functionalization.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Negishi)

The chlorine atom on the aromatic ring of Silane, (3-chlorophenyl)dimethyl- serves as a classic leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Although aryl chlorides are less reactive than bromides or iodides, significant advances in ligand design have enabled their efficient coupling. The reaction would involve coupling Silane, (3-chlorophenyl)dimethyl- with a suitable arylboronic acid to generate a silyl-substituted biaryl compound. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product. libretexts.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl halide. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is also catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and reactivity. wikipedia.orgnih.gov To functionalize Silane, (3-chlorophenyl)dimethyl-, it would be reacted with an organozinc reagent (R-ZnX) in the presence of a catalyst like Pd(PPh₃)₄. wikipedia.org The Negishi reaction is often faster and more reactive than other couplings, particularly with less reactive chlorides. wikipedia.org

Table 2: Representative Conditions for Cross-Coupling of Aryl Chlorides

| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Typical Solvent | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | Buchwald-type phosphines | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | libretexts.orgnih.gov |

| Negishi | Pd(P(t-Bu)₃)₂ | - | None required | THF, Dioxane | organic-chemistry.org |

| Negishi (Ni-cat) | NiCl₂(dme) | N-Heterocyclic Carbene (NHC) | None required | THF | nih.gov |

C-H Functionalization of the Aromatic Ring

A more modern and atom-economical approach to modifying the aromatic ring is through direct C-H functionalization, which avoids the pre-functionalization required for cross-coupling. In the case of arylsilanes, the silyl group itself can act as a directing group to control the position of the new bond.

Recent research has demonstrated the meta-selective C-H functionalization of arylsilanes using a silicon-tethered directing group. nih.govresearchgate.netacs.orgacs.org This strategy involves temporarily installing a directing group onto the silicon atom, which then guides a transition metal catalyst (often palladium) to activate a C-H bond at the meta position of the aromatic ring. This method allows for selective alkenylation of the arene. nih.govacs.org Importantly, the silyl group, including the directing group, can be subsequently transformed into a variety of other useful functionalities, such as hydroxyl or aryl groups, providing a powerful route to 1,3,5-trisubstituted arenes. acs.org This approach offers a pathway to functionalize the C-H bonds at the C5 position of the (3-chlorophenyl) moiety in Silane, (3-chlorophenyl)dimethyl-, a transformation that is difficult to achieve through classical electrophilic aromatic substitution.

Green Chemistry Principles and Sustainable Synthetic Routes for Silane, (3-chlorophenyl)dimethyl- Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilanes. A primary focus is the replacement of precious metal catalysts, like platinum, with catalysts based on earth-abundant, less toxic, and more economical metals. ucsd.edu

The use of first-row transition metals such as iron, cobalt, and nickel for hydrosilylation is a key development in this area. researchgate.netprinceton.edunih.gov These metals offer a more sustainable alternative to platinum and rhodium without compromising catalytic activity and selectivity in many cases. researchgate.netnih.gov For example, research has highlighted that catalysts based on these earth-abundant metals can be activated using simple reagents like sodium tert-butoxide, making them more accessible and practical for broad application. ed.ac.uk The development of these systems reduces reliance on critically scarce precious metals and mitigates the environmental impact associated with their mining and purification. ucsd.edu

Another green chemistry principle is maximizing atom economy. Hydrosilylation is inherently more atom-economical than a Grignard synthesis, as the former is an addition reaction where all atoms of the reactants are incorporated into the final product, generating minimal waste. In contrast, the Grignard route produces stoichiometric amounts of magnesium salts as byproducts.

Furthermore, the development of transition-metal-free catalytic systems, such as the use of alkali metal Lewis bases for hydrosilylation, represents a significant step towards more sustainable chemical production. researchgate.net These methods avoid the use of any transition metals, reducing both cost and potential for heavy metal contamination in the final product.

Reactivity and Reaction Mechanisms of Silane, 3 Chlorophenyl Dimethyl

Reactivity of the Chlorophenyl Group in Silane (B1218182), (3-chlorophenyl)dimethyl-

The chlorophenyl group in (3-chlorophenyl)dimethylsilane is susceptible to a range of substitution and coupling reactions typical of aryl halides. The presence of the dimethylsilyl group influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism. libretexts.orgyoutube.com

In the context of (3-chlorophenyl)dimethylsilane, the dimethylsilyl group is generally considered to be electron-withdrawing, which can activate the aromatic ring towards nucleophilic attack. The rate of SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. For an SNAr reaction to occur, the aromatic ring must be electron-poor, and the attacking species must be a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com

While specific studies on the SNAr reactions of (3-chlorophenyl)dimethylsilane are not extensively documented in the provided search results, the general principles of SNAr suggest that it could react with strong nucleophiles under appropriate conditions. wikipedia.orgslideshare.net

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. organicchemistrytutor.comyoutube.com Common EAS reactions include halogenation, nitration, and sulfonation. organicchemistrytutor.commasterorganicchemistry.com The substituent already present on the aromatic ring dictates the position of the incoming electrophile.

The dimethylsilyl group on (3-chlorophenyl)dimethylsilane will influence the regioselectivity of EAS reactions. Silyl (B83357) groups are known to be para-directing and activating in electrophilic aromatic substitution. However, the chlorine atom is an ortho, para-director but is deactivating. The interplay of these two substituents will determine the precise outcome of EAS reactions.

Key electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring, typically requiring a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acids. organicchemistrytutor.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. This reaction is notably reversible. organicchemistrytutor.comyoutube.com

Palladium-Catalyzed Coupling Reactions Involving the C-Cl Bond

The carbon-chlorine bond in (3-chlorophenyl)dimethylsilane can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A common requirement for these reactions is the use of an inert atmosphere, often achieved using a Schlenk line, to prevent the degradation of the palladium catalyst. youtube.com The development of highly efficient catalysts allows for these reactions to be carried out with very low catalyst loadings, sometimes at the parts-per-million (ppm) level, and even in aqueous environments using micellar catalysis. youtube.com

Examples of such coupling reactions include:

Suzuki Coupling: Reaction with an organoboron compound.

Hiyama Coupling: Reaction with an organosilicon compound. This has been demonstrated in solid-phase synthesis for creating biaryl products. nih.gov

Stille Coupling: Reaction with an organotin compound. This method has been shown to be effective for the synthesis of ketones from acyl chlorides and organostannanes, tolerating various functional groups, including aryl chlorides. nih.gov

C-P Coupling: Formation of tertiary phosphines by reacting aryl sulfonium (B1226848) salts with a phosphorus source in the presence of a palladium catalyst. rsc.org

These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Reactivity of the Silicon-Hydrogen (Si-H) Bond in (3-chlorophenyl)dimethylsilane

The Si-H bond in (3-chlorophenyl)dimethylsilane is a key functional group that participates in hydrosilylation and dehydrogenative coupling reactions.

Hydrosilylation Reactivity with Unsaturated Organic Substrates

Hydrosilylation is the addition of a Si-H bond across a double or triple bond of an unsaturated substrate, such as an alkene or alkyne. This reaction is a versatile method for forming carbon-silicon bonds and is often catalyzed by transition metal complexes, particularly those of platinum and rhodium. digitellinc.comnih.gov

The reactivity of silanes in hydrosilylation can be influenced by the substituents on the silicon atom. For instance, in a rhodium-catalyzed reaction, dimethyl(2-pyridyl)silane showed significantly higher reactivity compared to phenyldimethylsilane, indicating electronic and coordination effects. nih.gov Conversely, in a platinum-catalyzed system, phenyldimethylsilane was more reactive. nih.gov The choice of catalyst is crucial, as different metals and ligands can lead to different regioselectivities and efficiencies. For example, rhodium catalysts have been shown to be highly selective in the hydrosilylation of allyl chloride with trichlorosilane, a reaction of industrial importance for producing silane coupling agents. bohrium.comnih.gov Borane catalysts have also been explored for direct and transfer hydrosilylation reactions. acs.org

Dehydrogenative Coupling Reactions and Polymerization Pathways

Dehydrogenative coupling involves the reaction of a Si-H bond with a substrate containing an active hydrogen, such as an alcohol or a carbonyl compound, leading to the formation of a new bond and the liberation of dihydrogen gas (H2). organic-chemistry.org This method offers a green alternative to traditional coupling reactions that produce salt byproducts.

Recent research has demonstrated base-free dehydrogenative coupling of enolizable carbonyl compounds with triorganosilanes, catalyzed by a ruthenium complex. organic-chemistry.org This reaction yields silyl enol ethers with high efficiency. The chemoselectivity between dehydrogenation and reduction pathways can be influenced by the steric and electronic properties of the silane and the substrate. organic-chemistry.org For instance, smaller silanes may favor dehydrogenation.

Furthermore, sodium tri(sec-butyl)borohydride has been shown to promote the direct dehydrogenative coupling of alcohols with hydrosilanes under solvent-free conditions, providing a route to alkoxysilanes while preserving halogen substituents. mdpi.com This highlights the potential for the Si-H group in (3-chlorophenyl)dimethylsilane to react selectively in the presence of the C-Cl bond.

Silicon-Based Nucleophilic and Electrophilic Reactivity

The silicon center in Silane, (3-chlorophenyl)dimethyl- is the focal point of its reactivity, capable of acting as both an electrophile and, under certain conditions, participating in reactions where the silicon-hydride bond provides nucleophilic character.

The electrophilicity of the silicon atom is a key characteristic, primarily driven by the polarization of the silicon-hydride (Si-H) and silicon-carbon bonds. The electronegativity difference between silicon and the atoms it is bonded to (hydrogen, carbon, and through the phenyl ring, chlorine) renders the silicon atom susceptible to attack by nucleophiles. This is a fundamental aspect of organosilane chemistry.

Conversely, the Si-H bond can exhibit nucleophilic behavior, especially when activated. In a notable example of modern catalysis, Silane, (3-chlorophenyl)dimethyl- has been utilized in a metal-free hydrogen evolution cross-coupling reaction. researchgate.net This process involves a synergistic combination of photoredox and polarity reversal catalysis. researchgate.net In this system, the silane is coupled with a variety of nucleophiles including water, alcohols, phenols, and other silanols. researchgate.net A key step in the proposed mechanism is the nucleophilic substitution reaction of an electrogenerated silyl cation with water, highlighting the dual nature of the silicon center's reactivity. researchgate.net

The presence of the 3-chlorophenyl group significantly modulates the reactivity of the silicon center. The chloro-substituent, being electron-withdrawing, can influence the electron density at the silicon atom, thereby affecting both its electrophilicity and the hydridic character of the Si-H bond.

Reaction Kinetics and Thermodynamic Considerations for Transformations of Silane, (3-chlorophenyl)dimethyl-

The rates and energetic profiles of reactions involving Silane, (3-chlorophenyl)dimethyl- are critical for understanding and optimizing its transformations.

Detailed kinetic studies involving Silane, (3-chlorophenyl)dimethyl- are not extensively reported in the literature. However, insights can be drawn from related systems. For instance, in the photoredox-catalyzed cross-coupling reaction mentioned previously, the reaction progress is monitored over time, which is a prerequisite for determining the rate law. researchgate.net Such studies would typically involve varying the concentrations of the silane, the nucleophile, the photocatalyst, and the polarity reversal catalyst to determine the order of reaction with respect to each component.

The general rate law for a reaction involving Silane, (3-chlorophenyl)dimethyl- (represented as ArSiHMe₂) and a nucleophile (Nu) in the presence of a catalyst can be expressed as:

Rate = k[ArSiHMe₂]ⁿ[Nu]ᵐ[Catalyst]ᵖ

where n, m, and p are the orders of the reaction with respect to each species and k is the rate constant. The activation energy (Ea) for such a reaction could be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

While specific values for Silane, (3-chlorophenyl)dimethyl- are not available, the table below illustrates hypothetical rate data that would be collected in such a kinetic study.

| Experiment | [Silane, (3-chlorophenyl)dimethyl-] (M) | [Nucleophile] (M) | [Photocatalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

Thermodynamic data for reactions of Silane, (3-chlorophenyl)dimethyl- are also scarce. The National Institute of Standards and Technology (NIST) provides gas-phase ion energetics data, which can be used to calculate the Gibbs free energy of reaction (ΔrG°) for specific gas-phase processes. This data is fundamental to understanding the thermodynamic feasibility of certain reactions.

Mechanistic Investigations of Key Reactions Involving Silane, (3-chlorophenyl)dimethyl-

Unraveling the detailed mechanisms of reactions is key to controlling their outcomes. For Silane, (3-chlorophenyl)dimethyl-, mechanistic studies often focus on the sequence of bond-forming and bond-breaking events at the silicon center.

The concept of the transition state is central to understanding the reactivity and selectivity of chemical reactions. For reactions at a silicon center, the geometry of the transition state is a subject of significant interest. Nucleophilic substitution at silicon can proceed through a variety of mechanisms, including associative pathways involving pentacoordinate silicon intermediates or transition states.

In the absence of specific computational studies on the transition states of reactions involving Silane, (3-chlorophenyl)dimethyl-, we can infer from general principles of organosilane chemistry. The presence of the bulky 3-chlorophenyl and dimethyl groups would influence the steric environment around the silicon atom, thereby affecting the energy and geometry of the transition state for nucleophilic attack.

In many transformations, Silane, (3-chlorophenyl)dimethyl- is not consumed in a single step but participates in a catalytic cycle. The aforementioned metal-free cross-coupling reaction provides a contemporary example. researchgate.net In this process, a proposed catalytic cycle involves the generation of reactive intermediates.

A plausible, albeit simplified, catalytic cycle for the photoredox-catalyzed reaction could involve the following steps:

Excitation of the Photocatalyst: The photocatalyst (e.g., 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene or 4CzIPN) absorbs light and is excited to a more reactive state. researchgate.net

Single Electron Transfer (SET): The excited photocatalyst interacts with the silane, leading to a single electron transfer to form a silyl radical cation.

Polarity Reversal: A polarity reversal catalyst facilitates the conversion of the silyl radical cation into a highly electrophilic silyl cation.

Nucleophilic Attack: A nucleophile (e.g., water) attacks the silyl cation, forming a new bond.

Deprotonation/Regeneration: The resulting intermediate is deprotonated, yielding the final product and regenerating the active form of the catalyst.

The nature of the intermediates, such as silyl radical cations and silyl cations, is crucial to the outcome of the reaction. Trapping experiments, as alluded to in the study, where specific reagents are added to capture and identify these transient species, are a common method for elucidating such mechanistic pathways. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Silane, 3 Chlorophenyl Dimethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural determination of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used to establish the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of (3-chlorophenyl)dimethylsilane, the protons of the two methyl groups attached to the silicon atom are chemically equivalent and are expected to appear as a sharp singlet. This signal would be found in the upfield region, typically around 0.3-0.6 ppm, characteristic of methyl groups bonded to silicon. The aromatic protons on the 3-chlorophenyl ring would produce a more complex multiplet pattern in the downfield region (approximately 7.0-7.6 ppm). The substitution pattern disrupts the symmetry of the phenyl ring, resulting in four distinct aromatic proton signals.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The methyl carbons attached to silicon would resonate at a high field position (around -2 to -4 ppm). rsc.org The carbons of the phenyl ring would appear in the aromatic region (approximately 125-140 ppm). The carbon atom directly bonded to the silicon (C1) is expected to have a chemical shift around 137-139 ppm, while the carbon bonded to chlorine (C3) would be shifted to a similar range. The other aromatic carbons would resonate based on their position relative to these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Silane (B1218182), (3-chlorophenyl)dimethyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Si-CH ₃ | ~0.5 (singlet, 6H) | ~ -2.5 |

| C1 (ipso-Si) | - | ~137.5 |

| C2-H | ~7.5 (multiplet) | ~134.0 |

| C3 (ipso-Cl) | - | ~134.1 |

| C4-H | ~7.3 (multiplet) | ~128.5 |

| C5-H | ~7.4 (multiplet) | ~130.0 |

Silicon-29 (²⁹Si) NMR for Silicon Environment Elucidation

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool specifically for characterizing organosilicon compounds, as it directly probes the silicon nucleus. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For aryldimethylsilyl groups, the ²⁹Si resonance typically appears in a characteristic range. For (3-chlorophenyl)dimethylsilane, the ²⁹Si NMR spectrum would exhibit a single resonance, with a predicted chemical shift in the range of -5 to -10 ppm, consistent with a silicon atom bonded to two methyl groups and one aromatic ring. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and confirm the precise connectivity, especially for complex structures. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For (3-chlorophenyl)dimethylsilane, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, helping to trace the connectivity and confirm their relative positions. For example, the proton at C6 would show a correlation to the proton at C5, which in turn would correlate with the proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.pt An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton singlet to the methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). ipb.pt HMBC is crucial for piecing together the molecular skeleton. Key HMBC correlations for (3-chlorophenyl)dimethylsilane would include:

A correlation from the methyl protons to the silicon-bearing aromatic carbon (C1).

Correlations from the aromatic protons to their neighboring carbons, confirming the substitution pattern. For instance, the proton at C2 would show correlations to C4 and C6.

Table 2: Expected Key 2D NMR Correlations for Silane, (3-chlorophenyl)dimethyl-

| Experiment | Observed Correlation | Interpretation |

|---|---|---|

| COSY | H4 ↔ H5, H5 ↔ H6 | Confirms adjacent aromatic protons |

| HSQC | Si-CH ₃ ↔ Si-C H₃ | Links methyl protons to methyl carbons |

| C(aromatic)-H ↔ C (aromatic) | Links each aromatic proton to its carbon | |

| HMBC | Si-CH₃ ↔ C1 (ipso-Si) | Confirms connectivity of methyl groups to the ring via Si |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of the parent molecule, as the exact mass is unique to a specific combination of atoms. For Silane, (3-chlorophenyl)dimethyl-, HRMS would be used to confirm its elemental composition of C₈H₁₁ClSi. The presence of chlorine and silicon isotopes (³⁷Cl and ²⁹Si, ³⁰Si) would result in a characteristic isotopic pattern for the molecular ion peak, further confirming the composition.

Table 3: Theoretical Exact Mass for the Molecular Ion of Silane, (3-chlorophenyl)dimethyl-

| Ion Formula | Isotope Combination | Theoretical m/z |

|---|---|---|

| [C₈H₁₁³⁵Cl²⁸Si]⁺ | Most abundant isotopes | 186.0267 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. nih.gov This technique is instrumental in elucidating the structure of a molecule by revealing its fragmentation pathways under energetic conditions. researchgate.netnih.gov

For Silane, (3-chlorophenyl)dimethyl-, the most prominent fragmentation pathways would likely involve the cleavage of bonds to the silicon atom. Common fragmentation events would include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for dimethylsilyl compounds, leading to a stable [M-15]⁺ ion.

Cleavage of the Si-C(aryl) bond: This could result in either the [C₆H₄Cl]⁺ ion or the [SiH(CH₃)₂]⁺ ion, depending on where the charge is retained.

Loss of a hydrogen atom: Cleavage of a Si-H bond if present, or from the aromatic ring.

The analysis of these fragments helps to piece together the original structure, confirming the presence of the dimethylsilyl moiety and the 3-chlorophenyl group.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of Silane, (3-chlorophenyl)dimethyl-

| Proposed Fragment Ion | Formula | m/z (for ³⁵Cl, ²⁸Si) | Interpretation |

|---|---|---|---|

| [M-CH₃]⁺ | C₇H₈ClSi⁺ | 171 | Loss of a methyl radical |

| [C₆H₄Cl]⁺ | C₆H₄Cl⁺ | 111 | Cleavage of the Si-C(aryl) bond |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For Silane, (3-chlorophenyl)dimethyl-, these techniques are instrumental in identifying key functional groups and understanding the molecule's conformational landscape.

Characteristic Vibrational Modes of the Si-H and C-Cl Bonds

The vibrational spectrum of Silane, (3-chlorophenyl)dimethyl- is characterized by several key stretching and bending frequencies that act as spectroscopic signatures for its constituent bonds. Of particular interest are the vibrations associated with the silicon-hydrogen (Si-H) and carbon-chlorine (C-Cl) bonds.

The Si-H stretching vibration is a prominent and readily identifiable feature in the IR and Raman spectra of hydrosilanes. For dimethylphenylsilane, a structurally similar compound, the Si-H stretching mode is observed in the infrared spectrum. scielo.br In tris(trimethylsilyl)silane, the Si-H stretching fundamental appears at 2052 cm⁻¹ in the IR spectrum and 2048 cm⁻¹ in the Raman spectrum. nih.gov Based on these analogous compounds, the Si-H stretching frequency in Silane, (3-chlorophenyl)dimethyl- is expected to be in a similar region, typically between 2100 and 2200 cm⁻¹ . The exact position can be influenced by the electronic effects of the 3-chlorophenyl substituent.

The C-Cl stretching vibration of the chlorophenyl group is another key diagnostic band. The position of this band is dependent on the substitution pattern of the aromatic ring. In chlorosubstituted phenyl compounds, the C-Cl stretching mode generally appears in the region of 800-600 cm⁻¹ . For instance, in vinyl chloride, the C-Cl stretching mode is found between 850 and 550 cm⁻¹. researchgate.net Theoretical and experimental studies on chloropyridazines also show C-Cl related vibrations in this lower wavenumber region. researchgate.net The presence of the dimethylsilyl group and its electronic influence on the phenyl ring will modulate the precise frequency of this vibration in the target molecule.

Below is a data table summarizing the expected characteristic vibrational modes for Silane, (3-chlorophenyl)dimethyl-.

| Vibrational Mode | Bond | Expected Wavenumber Range (cm⁻¹) | Technique |

| Stretching | Si-H | 2100 - 2200 | IR, Raman |

| Stretching | C-Cl | 800 - 600 | IR, Raman |

| Asymmetric Stretching | Si-C | ~800 - 700 | IR, Raman |

| Symmetric Stretching | Si-C | ~700 - 600 | Raman (stronger) |

| Aromatic C-H Stretching | C-H | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretching | C=C | 1600 - 1450 | IR, Raman |

This table is populated with estimated values based on data from analogous compounds.

Conformational Analysis via Vibrational Spectroscopy

The conformational flexibility of Silane, (3-chlorophenyl)dimethyl- primarily arises from the rotation around the Si-C(phenyl) bond. This rotation can lead to different spatial arrangements of the dimethylsilyl group relative to the 3-chlorophenyl ring, potentially resulting in distinct conformers. Vibrational spectroscopy can be employed to study these conformational isomers, as different conformers may exhibit slightly different vibrational frequencies. researchgate.net

In a study of chloroacetyl isocyanate, computational methods combined with IR and Raman spectroscopy were used to identify the most stable conformers. researchgate.net A similar approach can be applied to Silane, (3-chlorophenyl)dimethyl-. By performing quantum chemical calculations, the potential energy surface for the rotation around the Si-C bond can be mapped, and the vibrational frequencies for the stable conformers can be predicted.

Experimentally, low-temperature IR and Raman spectroscopy can be particularly insightful. At lower temperatures, the population of higher-energy conformers is reduced, leading to a simplification of the spectrum and allowing for the identification of the vibrational bands corresponding to the most stable conformer. nih.gov The appearance of new bands or changes in the relative intensities of existing bands as the temperature is varied can provide evidence for the presence of multiple conformers. acs.org

X-ray Diffraction (XRD) for Crystallographic Structure Determination of Single Crystals of Derivatives

For Silane, (3-chlorophenyl)dimethyl-, which is a liquid at room temperature, XRD analysis would be performed on a suitable crystalline derivative. The synthesis of such derivatives, for example, through reactions leading to solid silatranes or other crystalline materials, would be a prerequisite. The crystallographic data obtained from these derivatives can provide invaluable insights into the steric and electronic effects of the (3-chlorophenyl)dimethylsilyl moiety.

The process of single-crystal XRD involves mounting a single crystal of the derivative in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques coupled with mass spectrometry are indispensable for the analysis of organic compounds, offering both high-resolution separation and sensitive detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like Silane, (3-chlorophenyl)dimethyl-. For purity assessment, a small sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification and quantification. This is crucial for detecting and identifying any impurities, such as starting materials from the synthesis or by-products. The separation of isomeric compounds, such as different positional isomers of chlorophenylsilanes, can also be achieved using appropriate GC columns and conditions. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for the analysis of less volatile or thermally labile compounds. For purity assessment of Silane, (3-chlorophenyl)dimethyl- or its derivatives, a sample is dissolved in a suitable solvent and injected into the liquid chromatograph. Separation occurs based on the differential partitioning of the components between the mobile phase and the stationary phase. The eluting components are then introduced into the mass spectrometer for detection and identification. LC-MS is also an invaluable tool for real-time reaction monitoring. By periodically taking aliquots from a reaction mixture and analyzing them by LC-MS, the consumption of reactants and the formation of products and intermediates can be tracked over time, providing crucial kinetic and mechanistic information. rsc.org This is particularly relevant for monitoring the synthesis of Silane, (3-chlorophenyl)dimethyl-, which may involve reactions that can be followed by this technique.

The following table outlines typical parameters for GC-MS and LC-MS analysis.

| Parameter | GC-MS | LC-MS |

| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or mid-polar phases | Reversed-phase (e.g., C18, C8) or normal-phase columns |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent gradient (e.g., water/acetonitrile or water/methanol with additives) |

| Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Detector | Quadrupole, Time-of-Flight (TOF), Ion Trap | Quadrupole, TOF, Orbitrap |

| Application | Purity of volatile compounds, separation of isomers | Purity of less volatile compounds, reaction monitoring |

Applications of Silane, 3 Chlorophenyl Dimethyl in Advanced Materials Science and Catalysis

Precursor Chemistry for Organosilicon Polymers and Resins

Organosilanes like Silane (B1218182), (3-chlorophenyl)dimethyl- are fundamental building blocks in the production of silicon-based polymers and resins. ontosight.ai These materials are valued for their unique properties, which can be tailored by the choice of organic substituents on the silicon atom.

Synthesis of Polysiloxanes and Organosilicon Copolymers

Silane, (3-chlorophenyl)dimethyl- can serve as a monomer or comonomer in the synthesis of polysiloxanes and other organosilicon copolymers. The primary industrial methods for producing polysiloxanes involve the hydrolytic polycondensation of dichlorosilanes or the ring-opening polymerization of cyclic siloxanes. researchgate.net While dichlorodimethylsilane (B41323) is a common monomer, the incorporation of functionalized silanes like (3-chlorophenyl)dimethylsilane allows for the synthesis of polymers with specific properties. researchgate.net

The synthesis process typically involves the hydrolysis of the chloro group on the silane, which then condenses to form siloxane bonds (-Si-O-Si-), the backbone of polysiloxanes. google.com The presence of the 3-chlorophenyl group on the polymer chain can influence the final properties of the material, such as its thermal stability, refractive index, and solubility in organic solvents. By copolymerizing with other silane monomers, a wide range of materials with tailored characteristics can be produced.

Role in Cross-linking and Network Formation in Polymer Matrices

Silane, (3-chlorophenyl)dimethyl- can also play a crucial role in the cross-linking of polymer matrices, a process that enhances the mechanical strength and thermal stability of the material. nih.gov Cross-linking involves the formation of a three-dimensional network structure within the polymer. rsc.org In polymers containing hydrolysable silane groups, this is often achieved through a moisture-curing process, where the silane groups hydrolyze to form silanols, which then condense to create cross-links. google.com

The reactivity of the silane is a key factor in the cross-linking process. While this specific silane is monofunctional in terms of its chloro group, it can be incorporated into polymer chains that have other reactive sites suitable for cross-linking. The resulting network structure, composed of dimethylsiloxane and alkylsiloxane units, imparts desirable properties to the final material. researchgate.net The density of this cross-linking can be controlled to fine-tune the material's characteristics. nih.govresearchgate.net

Surface Modification and Coating Technologies

The ability of silanes to form strong bonds with inorganic substrates makes them ideal for surface modification and the development of functional coatings. hengdasilane.comtcichemicals.com This process, known as silanization, can dramatically alter the surface properties of materials. diva-portal.org

Grafting Silane, (3-chlorophenyl)dimethyl- onto Various Substrates

Silane, (3-chlorophenyl)dimethyl- can be chemically grafted onto a variety of substrates that possess hydroxyl groups on their surface, such as glass, silica (B1680970), and certain metals and polymers. diva-portal.orgup.pt The process typically involves the reaction of the silane's chloro group with the surface hydroxyls, forming a stable covalent bond. up.pt This creates a durable, thin film of the silane on the substrate.

The effectiveness of the grafting process can be influenced by the reaction conditions and the pre-treatment of the substrate surface. For instance, creating a high density of hydroxyl groups on the surface through methods like oxygen plasma treatment can enhance the efficiency of the silanization reaction. up.pt

Development of Functionalized Surfaces for Specific Applications

The grafting of Silane, (3-chlorophenyl)dimethyl- onto a substrate imparts the chemical properties of the 3-chlorophenyl group to the surface. This functionalized surface can then be used for a variety of specific applications. For example, the modified surface can exhibit altered hydrophobicity or serve as a platform for the subsequent attachment of other molecules. ontosight.ainih.gov

This surface functionalization is a key technology in many fields. In biomedical applications, for instance, modifying the surface of materials like polydimethylsiloxane (B3030410) (PDMS) can improve cell adhesion and proliferation. nih.gov In microfluidics and other nanodevices, functionalized surfaces can control fluid flow and prevent the unwanted adhesion of molecules. nih.govresearchgate.net The ability to tailor surface properties at the molecular level is a powerful tool in materials science.

Catalytic Applications and Ligand Precursor Development

In the field of catalysis, organosilanes can act as important precursors for the synthesis of ligands that coordinate with metal centers to form active catalysts. ontosight.ai The electronic and steric properties of the ligand can significantly influence the activity and selectivity of the catalyst.

While direct catalytic applications of Silane, (3-chlorophenyl)dimethyl- are not extensively documented in the provided search results, its chemical structure suggests its potential as a precursor for synthesizing more complex ligands. The 3-chlorophenyl group can be further modified through various organic reactions to introduce other functional groups capable of coordinating with metal ions. The development of novel ligands is a continuous effort in catalysis research to create more efficient and selective chemical transformations. The reactivity of the Si-Cl bond also allows for its use in creating supported catalysts by grafting the silane onto an inorganic support material.

Use in Hydrosilylation Catalysis (e.g., as a Reducing Agent or Ligand Component)

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental catalytic reaction in the silicon industry for producing organosilicon compounds. researchgate.net While Silane, (3-chlorophenyl)dimethyl- itself does not possess the Si-H bond necessary to act as the primary hydrosilylating agent, its structural motifs are relevant to the field. The reactivity of hydrosilanes in these catalytic processes is influenced by the electronic effects of the substituents on the silicon atom. nih.gov

Research on analogous compounds, such as dimethyl(pyridyl)silanes, has demonstrated that the nature of the aromatic group attached to the silicon has a significant impact on the reaction rate and mechanism, which can be either a Chalk-Harrod or a modified Chalk-Harrod mechanism. nih.gov In rhodium-catalyzed reactions, for instance, the presence of a coordinating group like 2-pyridyl can dramatically accelerate the reaction compared to a simple phenyl group. nih.gov Conversely, in platinum-catalyzed systems, the same group can decelerate the reaction. nih.gov These findings suggest that the 3-chlorophenyl group in derivatives of Silane, (3-chlorophenyl)dimethyl- would play a crucial electronic role, influencing the catalytic cycle if the compound were modified to act as a ligand or part of a catalytic system.

Precursor for N-Heterocyclic Carbene (NHC) or Phosphine (B1218219) Ligands

N-Heterocyclic Carbenes (NHCs) and phosphines are dominant classes of ligands in modern organometallic chemistry and homogeneous catalysis. researchgate.netwiley-vch.de The synthesis of functionalized ligands often requires versatile chemical building blocks. Silane, (3-chlorophenyl)dimethyl- can be considered a potential precursor for such complex ligands due to its reactive chlorophenyl group.

The combination of NHC or phosphine functionalities with other chemical moieties can lead to ligands with unique properties. researchgate.net Synthetic strategies often involve building up complexity on a core structure. The 3-chlorophenyl group on the silane is amenable to a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions. This provides a synthetic handle to attach phosphine groups or imidazolium (B1220033) salts, the precursors to NHC ligands. wiley-vch.de By leveraging these established synthetic routes, Silane, (3-chlorophenyl)dimethyl- can serve as a foundational piece for creating novel, multifunctional ligands where the dimethylsilyl moiety might impart specific steric or electronic properties to the final metal complex.

Intermediate in the Synthesis of Specialty Organic and Organometallic Compounds

Organosilanes are frequently used as intermediates in the synthesis of complex molecules for the pharmaceutical and materials science industries. ontosight.ai Silane, (3-chlorophenyl)dimethyl- is a valuable intermediate for introducing the (3-chlorophenyl)dimethylsilyl group into larger, more specialized compounds. The production of silane coupling agents, which are often γ-functionalised propyl silanes, is a major industrial application of hydrosilylation, starting from key intermediates like trichloro(3-chloropropyl)silane. researchgate.net

The utility of vinylstannanes as versatile synthetic intermediates highlights how organometallic precursors can be transformed into a wide range of other functional groups. orgsyn.org Similarly, Silane, (3-chlorophenyl)dimethyl- can be functionalized through its chlorophenyl ring or used in reactions involving the silicon center to build more elaborate organic and organometallic structures.

Development of Hybrid Organic-Inorganic Materials Using Silane, (3-chlorophenyl)dimethyl- as a Building Block

Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., strength, thermal stability). Silane coupling agents are critical components in creating these materials, acting as molecular bridges between the organic and inorganic phases. nih.govshinetsusilicones.com These agents typically possess a silicon-based functional group that can form chemical bonds with inorganic materials like glass or metal oxides, and an organic functional group that is compatible with an organic resin. shinetsusilicones.com

Silane, (3-chlorophenyl)dimethyl- serves as an exemplary building block for such hybrid materials. The silicon atom can participate in sol-gel processes, hydrolyzing and condensing to form a stable inorganic siloxane (Si-O-Si) network. nih.gov Simultaneously, the organic (3-chlorophenyl) part of the molecule can be integrated into an organic polymer matrix. This dual functionality allows it to improve the adhesion between the two phases, enhancing the mechanical strength and durability of the final composite material. shinetsusilicones.com This principle is applied in various fields, including the formulation of adhesives, sealants, and coatings to ensure strong bonding between organic polymers and inorganic substrates. chemicalbook.com

Future Directions and Emerging Research Avenues for Silane, 3 Chlorophenyl Dimethyl

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Organosilicon Materials)

The advent of additive manufacturing, or 3D printing, has revolutionized material fabrication, enabling the creation of complex, customized geometries. The integration of organosilicon materials into these processes is a rapidly growing field, and (3-chlorophenyl)dimethylsilane offers unique potential as a monomer or precursor.

Future research will likely focus on incorporating (3-chlorophenyl)dimethylsilane into photocurable resins for stereolithography (SLA) or as a component in direct ink writing (DIW) formulations. nih.govacs.orgacs.org In SLA, the Si-H group can participate in hydrosilylation reactions with vinyl-functionalized oligomers or crosslinkers, initiated by UV light, to form a solid polymer network. The chlorophenyl group would be embedded within this network, offering a handle for post-printing modification. In DIW, the silane (B1218182) could be part of a silicone organogel ink, where its properties would influence the rheology of the ink and the mechanical properties of the final printed object. nih.govacs.org

A key research avenue is leveraging the chlorophenyl group for post-fabrication functionalization. A 3D-printed object could be submerged in a solution containing a catalyst and a reagent to modify the chloro-substituent, allowing for the spatial control of surface properties like hydrophobicity, bio-compatibility, or conductive properties on a complex 3D architecture.

Table 1: Potential Parameters for 3D Printing Ink Formulation with (3-chlorophenyl)dimethylsilane

| Parameter | Component/Variable | Role/Effect on Printing | Potential Research Goal |

| Monomer System | (3-chlorophenyl)dimethylsilane | Precursor, functional group carrier | Optimize concentration to balance viscosity and reactivity. |

| Crosslinker | Divinyl-terminated polydimethylsiloxane (B3030410) | Forms polymer network | Control crosslink density to tune mechanical properties (e.g., modulus, elongation). |

| Photoinitiator | Platinum-based complex | Initiates hydrosilylation upon UV exposure | Enhance curing speed and efficiency at specific wavelengths. |

| Rheology Modifier | Fumed Silica (B1680970) | Controls ink viscosity and shear-thinning | Develop inks suitable for high-resolution direct ink writing of soft materials. nih.gov |

| Post-Printing Modifier | Palladium catalyst + Amines | Functionalizes the chlorophenyl group | Create spatially-defined patterns of surface energy or bio-activity. |

Exploration of Bio-Inspired Organosilicon Architectures

Nature provides a masterclass in materials science, with organisms like diatoms constructing intricate silica shells at ambient temperatures. mdpi.com Bio-inspired synthesis aims to mimic these processes to create highly ordered materials under mild conditions. wikipedia.org Research into (3-chlorophenyl)dimethylsilane in this context could unlock novel materials with hierarchical structures.

Future studies may explore the use of peptides, polyamines, or other biological molecules to template the hydrolysis and polycondensation of (3-chlorophenyl)dimethylsilane, possibly in combination with other alkoxysilanes. The specific interactions between the chlorophenyl group and the organic template could direct the self-assembly of the siloxane backbone into unique morphologies, such as nanotubes, lamellar structures, or porous networks. nih.gov

Furthermore, the burgeoning field of biocatalysis could be applied to this silane. While no natural enzymes are known to form silicon-carbon bonds, researchers have successfully engineered enzymes to catalyze this transformation. nih.gov Future work could develop engineered enzymes to selectively act on the Si-H bond of (3-chlorophenyl)dimethylsilane for stereoselective synthesis or controlled polymerization, opening a new frontier in green organosilicon chemistry. nih.gov

Synergistic Research with Artificial Intelligence and Machine Learning for Reaction Optimization and Material Design

The complexity of materials science offers a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). mpg.deresearchgate.net These tools can accelerate the discovery and optimization of materials and processes by orders of magnitude compared to traditional trial-and-error approaches. arxiv.org

For (3-chlorophenyl)dimethylsilane, AI/ML can be deployed in several key areas. Firstly, in reaction optimization, ML algorithms can analyze experimental data to predict the optimal conditions (e.g., temperature, catalyst loading, reactant ratios) for its synthesis or subsequent functionalization, maximizing yield and minimizing byproducts. imperial.ac.uk This is particularly valuable for complex, multi-variable reactions.

Secondly, AI is a powerful tool for in silico material design. mpg.de By training models on large datasets of polymer properties, researchers can predict the characteristics of new polymers derived from (3-chlorophenyl)dimethylsilane before they are ever synthesized. For instance, an AI model could predict the refractive index, thermal stability, or gas permeability of a polysiloxane containing varying amounts of this monomer. This predictive power allows for the rapid screening of vast numbers of potential material compositions to identify the most promising candidates for specific applications.

Table 2: Illustrative AI/ML-Driven Optimization of a Heck Reaction on a (3-chlorophenyl)dimethylsilane-derived Polymer

| Input Parameter | Range Explored | Optimized Value (Hypothetical) | Predicted Outcome |

| Temperature (°C) | 80 - 140 | 115 | Maximized conversion, minimized thermal degradation. |

| Catalyst Loading (mol%) | 0.01 - 1.0 | 0.08 | Cost-effective, high turnover number. |

| Base Equivalent | 1.1 - 2.5 | 1.8 | Complete neutralization without side reactions. |

| Solvent Ratio (Toluene:DMF) | 100:0 - 0:100 | 80:20 | Optimal solubility and reaction kinetics. |

| Reaction Time (h) | 2 - 24 | 16 | Reached >99% conversion. |

Development of Novel Catalytic Systems Based on (3-chlorophenyl)dimethylsilane

The Si-H bond in (3-chlorophenyl)dimethylsilane makes it a key player in hydrosilylation reactions, a fundamental process for creating Si-C bonds. wikipedia.org While platinum-based catalysts have historically dominated this field, their high cost and scarcity have driven research towards catalysts based on more earth-abundant metals. nih.govacs.org

An important future direction is the use of (3-chlorophenyl)dimethylsilane as a benchmark substrate to test the efficacy of new, low-cost catalytic systems (e.g., based on iron, cobalt, or nickel) for hydrosilylation. acs.org Understanding how these catalysts interact with this specific silane can provide valuable insights into their reaction mechanisms and functional group tolerance.

Conversely, the molecule itself can serve as a precursor for new catalysts. The chlorophenyl group can be chemically modified, for example, by introducing phosphine (B1218219) or amine moieties, to create novel ligands. These ligands can then be complexed with transition metals to form catalysts with unique reactivity or selectivity, potentially for reactions beyond organosilicon chemistry. This dual role as both a reactive substrate and a catalyst precursor makes it a versatile tool in catalysis research.

Sustainable and Circular Economy Approaches in Organosilicon Chemistry Research

The principles of green chemistry and the circular economy—aiming to reduce waste and maximize resource efficiency—are becoming central to chemical research and industry. mdpi.com For organosilicon materials, this means designing polymers that are not only high-performing but also recyclable or degradable at the end of their life.

Future research involving (3-chlorophenyl)dimethylsilane will need to embrace these principles. This involves moving beyond traditional, linear 'take-make-dispose' models. One avenue is the development of polymerization catalysts that can also efficiently catalyze depolymerization under specific conditions, allowing for the recovery of monomers from end-of-life products. rsc.org

The synthesis of the silane itself can also be improved. The Müller-Rochow process, the industrial cornerstone for producing organochlorosilanes, is energy-intensive. mdpi.com Research into alternative, more sustainable synthetic routes, such as direct synthesis methods using less corrosive reagents or catalytic Si-N dehydrocoupling, represents a significant long-term goal for the entire field. rsc.org Designing polymers from (3-chlorophenyl)dimethylsilane with intentionally cleavable bonds in the backbone or at the crosslinking points could enable a closed-loop system where materials can be broken down and repolymerized, embodying a true circular economy approach.

Multi-functional Material Development Through Strategic Functionalization of (3-chlorophenyl)dimethylsilane

The true potential of (3-chlorophenyl)dimethylsilane lies in its capacity as a platform for creating multi-functional materials. The siloxane backbone, which can be formed via polymerization of the Si-H group, provides desirable properties like thermal stability, flexibility, and low surface energy. The chlorophenyl group acts as a key chemical anchor for introducing a vast array of other functionalities via well-established organic reactions. european-mrs.com

Strategic functionalization of the chloro-substituent through reactions like Suzuki or Sonogashira cross-coupling, nucleophilic aromatic substitution, or Buchwald-Hartwig amination can attach a wide variety of organic groups. This allows for the precise tuning of a material's properties. For example, attaching conjugated organic molecules could lead to materials with interesting photoluminescent or electronic properties. Grafting on fluorinated side chains could produce superhydrophobic surfaces. Incorporating biocompatible moieties like polyethylene (B3416737) glycol (PEG) could render materials suitable for biomedical applications. This modular approach enables the creation of a single material that combines the core benefits of silicones with highly specific, tailored functionalities. nih.gov

Table 3: Potential Functional Groups for Modifying (3-chlorophenyl)dimethylsilane-based Polymers and Their Resulting Properties

| Reaction Type | Functional Group Introduced | Potential Property Enhancement | Target Application |

| Suzuki Coupling | Biphenyl, Fluorene | Increased Refractive Index, π-conjugation | Optical lenses, Organic LEDs (OLEDs) |

| Sonogashira Coupling | Phenylacetylene | Non-linear optical properties, Rigidity | Photonics, High-performance composites |

| Buchwald-Hartwig Amination | Carbazole, Diphenylamine | Hole-transport properties | Organic electronics, Photovoltaics |

| Nucleophilic Substitution | Polyethylene Glycol (PEG) | Hydrophilicity, Biocompatibility | Anti-fouling coatings, Drug delivery |

| Grignard Reaction | Long alkyl chains (e.g., -C18H37) | Hydrophobicity, Lubricity | Water-repellent surfaces, Lubricants |

| Lithiation then reaction with S8 | Thiol (-SH) | Metal binding, Adhesion to gold surfaces | Sensors, Nanoparticle stabilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.